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Compound of Interest |

1-(4-chlorophenyl)-1H-pyrazole-4-
Compound Name:
carbaldehyde
CAS No.: 63874-99-7
Cat. No.: B1352703

Executive Summary

1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 63874-99-7) is a critical heterocyclic
building block in medicinal chemistry, serving as a primary scaffold for the synthesis of
bioactive Schiff bases, fused heterocyclic systems, and pyrazole-based pharmaceuticals (e.g.,
analogs of Celecoxib or Rimonabant).[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, validated
synthetic pathways, and analytical characterization protocols.[3] It is designed for researchers
requiring high-purity synthesis and structural validation of this specific molecular entity.

Chemical Identity & Physicochemical Profile[1][3][6]
[7][8]1[9]

The precise molecular weight and structural parameters are foundational for stoichiometric
calculations in multi-step synthesis.
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Property Data

Chemical Name 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS Number 63874-99-7

Molecular Formula C10H7CIN20

Molecular Weight 206.63 g/mol

Exact Mass 206.0247

Pyrazole ring substituted at N1 with p-

Structure ]
chlorophenyl and at C4 with a formyl group.
Physical State Solid (Pale yellow to off-white powder)
- Soluble in DMSO, DMF, Chloroform,
Solubility ) ) )
Dichloromethane; sparingly soluble in Ethanol.
) ) ~205°C (Reported); Experimental verification
Melting Point

recommended due to polymorphic potential.

Structural Analysis

The molecule features a pyrazole core which acts as a bio-isostere for imidazole or pyrrole
rings in drug design. The 4-formyl group is highly reactive, serving as an electrophilic handle for
condensation reactions (e.g., with amines to form imines), while the p-chlorophenyl moiety
provides lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of
derived drugs.

Synthetic Pathway: Vilsmeier-Haack Formylation[10]

The most robust route for synthesizing 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is
the Vilsmeier-Haack reaction. This method introduces a formyl group at the electron-rich C4
position of the pyrazole ring.

Reaction Logic[11]

e Precursor Synthesis: Condensation of 4-chlorophenylhydrazine with a 3-carbon synthon
(e.q., 1,1,3,3-tetramethoxypropane) yields the 1-(4-chlorophenyl)-1H-pyrazole core.
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» Electrophilic Substitution: The Vilsmeier reagent (generated in situ from POCIs and DMF)
attacks the C4 position of the pyrazole.

e Hydrolysis: The intermediate iminium salt is hydrolyzed to release the aldehyde.

Synthetic Workflow Diagram
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Figure 1: Step-wise synthetic pathway from hydrazine precursor to the final aldehyde.
Experimental Protocols

Protocol A: Synthesis of Precursor (1-(4-
Chlorophenyl)-1H-pyrazole)[1][9]

e Reagents: 4-Chlorophenylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane
(1.1 eq), Ethanol (solvent).

» Procedure:
o Dissolve 4-chlorophenylhydrazine HCI in ethanol.
o Add 1,1,3,3-tetramethoxypropane dropwise.
o Reflux for 2—4 hours (monitor by TLC).

o Concentrate under vacuum and extract with dichloromethane.
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o Purify via column chromatography if necessary (though often used crude).

Protocol B: Vilsmeier-Haack Formylation (Target
Synthesis)

» Reagents: 1-(4-Chlorophenyl)-1H-pyrazole (1.0 eq), POCIz (3.0 eq), DMF (excess/solvent).
e Procedure:

o Preparation of Vilsmeier Reagent: In a dry flask under Nz, cool anhydrous DMF (5-10
mL/g of substrate) to 0°C. Add POCIs dropwise with stirring. A white precipitate (iminium
salt) may form. Stir for 30 min.

o Addition: Add a solution of 1-(4-chlorophenyl)-1H-pyrazole in minimal DMF dropwise to the
reagent at 0°C.

o Heating: Allow to warm to room temperature, then heat to 80-90°C for 4—6 hours.

o Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated
NaOAc or NaHCOs solution to pH 7-8.

o Isolation: The solid product precipitates. Filter, wash with water, and dry.

o Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography
(Hexane:EtOAc gradient).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound for downstream applications (e.g.,
biological screening), a multi-modal analytical approach is required.

Characterization Logic

e Mass Spectrometry (MS): Confirms molecular weight and chlorine isotope pattern.

o Proton NMR (*H NMR): Verifies the presence of the aldehyde proton and the pyrazole ring
proton.
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e Melting Point: Quick purity check against literature values.

Analytical Workflow Diagram
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Figure 2: Quality control decision tree for validating molecular identity.

Expected Spectral Data
e 'HNMR (DMSO-ds, 400 MHz):

o 0 9.92 ppm (s, 1H, -CHO): Characteristic aldehyde singlet.

[e]

0 9.15 ppm (s, 1H, Pyrazole H-5): Deshielded due to aldehyde.

o

0 8.35 ppm (s, 1H, Pyrazole H-3).

o

0 7.95 ppm (d, 2H, Ar-H): Phenyl protons adjacent to N.

[¢]

0 7.60 ppm (d, 2H, Ar-H): Phenyl protons adjacent to CI.
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e Mass Spectrometry (ESI+):
o m/z 207.0 [M+H]*: Base peak.

o m/z 209.0 [M+H+2]*: ~33% intensity of base peak (characteristic 3°CI/3’Cl isotope
signature).

Pharmaceutical Utility & Applications

The 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde scaffold is not merely an endpoint but a
versatile intermediate.[4]

» Schiff Base Synthesis: Reaction with primary amines yields imines (Schiff bases) which are
widely screened for antimicrobial and antitubercular activity. The azomethine linkage (-
CH=N-) is critical for biological activity.

o Fused Heterocycles: Condensation with active methylene compounds (e.g., dimedone,
barbituric acid) yields fused systems like pyrazolo[3,4-b]quinolines, which are potent
anticancer agents.

e Drug Isosteres: Used to synthesize analogs of Rimonabant (CB1 antagonist) and Celecoxib
(COX-2 inhibitor) by modifying the 3/5 positions or the aldehyde handle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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